N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound is a biphenyl carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group. Its structure combines hydrophobic aromatic systems (biphenyl and tetramethylphenyl) with a heterocyclic thiadiazole moiety, which is often associated with diverse biological activities, including enzyme inhibition and receptor antagonism .
Properties
IUPAC Name |
4-phenyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-15-14-16(2)18(4)22(17(15)3)24-27-28-25(30-24)26-23(29)21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPROZYTWMDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted at the 5-position with a 2,3,5,6-tetramethylphenyl group and is linked to a biphenyl-4-carboxamide moiety. This unique structural arrangement contributes to its potential biological activities.
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Contains nitrogen and sulfur atoms, enhancing reactivity. |
| Tetramethylphenyl Group | Increases lipophilicity and potential bioactivity. |
| Biphenyl-4-Carboxamide Moiety | Provides a platform for interactions with biological targets. |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their function and leading to downstream effects.
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as hepatitis B and cytomegalovirus.
Anticancer Properties
Studies have highlighted the compound's potential in cancer therapy. Research shows that thiadiazole derivatives often exhibit significant cytotoxicity against various cancer cell lines. The mechanisms may involve:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through cell cycle arrest.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to possess activity against a range of bacteria and fungi. The proposed mechanisms include:
- Disruption of microbial cell membranes.
- Inhibition of essential microbial enzymes.
Case Studies and Research Findings
Recent studies have focused on the biological activity of related thiadiazole compounds. For instance:
- Study on Antiviral Activity : A derivative similar to this compound was tested against hepatitis B virus (HBV). Results indicated significant inhibition of viral replication at low micromolar concentrations.
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that certain structural modifications enhanced cytotoxicity by over 50% compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Hydrophobicity and Activity
N-(4-Sulfamoylbenzyl)-(1,1'-Biphenyl)-4-Carboxamide (4) :
This analog replaces the thiadiazole-tetramethylphenyl group with a sulfamoylbenzyl moiety. While sulfonamide groups enhance water solubility, the absence of the hydrophobic thiadiazole system reduces logP (predicted ~2.5 vs. 4.0 for the target compound). In carbonic anhydrase inhibition assays, compound 4 showed moderate activity (IC₅₀ = 120 nM), whereas thiadiazole-based analogs often exhibit stronger binding due to enhanced van der Waals interactions .- Despite a higher molecular weight (349.4 vs. 0.3 µM for thiadiazole derivatives) .
N-(5-Methyl-1,3-Thiazol-2-yl)-[1,1'-Biphenyl]-4-Carboxamide (Y200-0605) :
Replacing 1,3,4-thiadiazole with a 1,3-thiazole ring reduces hydrogen bond acceptors (from 3 to 2) and polar surface area (33.5 Ų vs. 28.9 Ų), slightly lowering solubility. However, the methyl group on the thiazole improves metabolic stability in hepatic microsome assays (t₁/₂ = 45 min vs. 28 min for the target compound) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | C₂₉H₂₇N₃O₂S | 416.5 | 4.0 | 33.5 |
| N-(4-Sulfamoylbenzyl)-Biphenyl-4-Carboxamide | C₂₀H₁₈N₂O₃S | 366.4 | 2.5 | 85.2 |
| BPTES | C₁₈H₂₀N₄O₂S₃ | 465.5 | 5.2 | 121.3 |
| Y200-0605 (5-Methyl-Thiazole) | C₁₇H₁₄N₂O₂S | 294.4 | 3.6 | 28.9 |
Data compiled from .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include cyclization of thiosemicarbazide derivatives, followed by coupling reactions to introduce the tetramethylphenyl and biphenylcarboxamide groups. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like POCl₃) must be optimized to avoid side products .
- Critical Parameters : Use of anhydrous solvents (e.g., acetonitrile or DMF) and controlled reflux times (1–3 hours) are essential. Post-synthesis purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) improves purity .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Primary Methods :
- ¹H/¹³C NMR : Confirms substitution patterns and functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm for biphenyl; thiadiazole carbons at δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 428.5) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S-C, ~650 cm⁻¹) bonds .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol : Conduct accelerated stability studies by exposing the compound to varied pH (2–12), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC or TLC. Thiadiazole derivatives are prone to hydrolysis under acidic/basic conditions, requiring inert storage (argon atmosphere, desiccants) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Approach :
- Dose-Response Analysis : Verify activity across multiple concentrations (e.g., 1–100 µM) to rule out non-specific effects.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., enzyme inhibition assays for kinases or COX-2) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(5-ethyl-thiadiazol-2-yl) derivatives) to identify conserved structure-activity relationships (SAR) .
Q. How can structural modifications enhance the compound’s selectivity for cancer vs. normal cells?
- SAR Insights :
- Tetramethylphenyl Group : Hydrophobic interactions with protein pockets (e.g., EGFR or tubulin) improve binding affinity. Methyl groups reduce metabolic degradation .
- Biphenylcarboxamide : π-π stacking with aromatic residues enhances target specificity. Substituting biphenyl with naphthalene (e.g., ) increases steric bulk, potentially reducing off-target effects .
- Experimental Design : Synthesize analogs with fluorinated or electron-withdrawing groups (e.g., -CF₃) and test cytotoxicity in paired cancer/normal cell lines (e.g., MCF-7 vs. MCF-10A) .
Q. What in vitro models are optimal for evaluating its anti-inflammatory potential?
- Models :
- RAW 264.7 Macrophages : Measure inhibition of NO production (LPS-induced) and IL-6/IL-1β secretion via ELISA. Thiadiazoles often target NF-κB or MAPK pathways .
- Molecular Docking : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or 5-lipoxygenase (PDB ID: 3V99). Validate with enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
